6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline
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Overview
Description
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorophenyl groups may enhance its binding affinity to target proteins, while the quinoline core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 6-Bromo-4-chloroquinoline-3-carboxamide
Uniqueness
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is unique due to the presence of both bromine and chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfanyl group adds further versatility, allowing for various chemical modifications and enhancing its potential as a lead compound in drug discovery.
Properties
CAS No. |
918518-97-5 |
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Molecular Formula |
C17H13BrClNS |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H13BrClNS/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
InChI Key |
DYPNZBWZUZKMBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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